molecular formula C13H12O5 B188430 ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 41459-71-6

ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No. B188430
CAS RN: 41459-71-6
M. Wt: 248.23 g/mol
InChI Key: YGHIIBLLAKLTBT-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C13H12O5 . It is a derivative of 2H-chromene, an important class of heterocyclic compounds known for their versatile biological profiles .


Synthesis Analysis

The synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate derivatives has been reported in various studies . For instance, one study reported the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate . The reaction mixture was heated under reflux for 2 hours .


Molecular Structure Analysis

The molecular structure of ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is characterized by a bicyclic oxygen heterocycle, containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen .


Chemical Reactions Analysis

The chemical reactions involving ethyl 2-oxo-2H-chromene-3-carboxylate derivatives have been studied extensively . For example, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been reported .

Scientific Research Applications

Photoluminescence Applications

Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate and its derivatives demonstrate notable applications in the field of photoluminescence. The derivatives of ethyl coumarin-3-carboxylate, including ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, exhibit stronger absorption and emission compared to ethyl coumarin-3-carboxylate due to their larger conjugation. These compounds show significant blue-violet emission under ultraviolet light excitation, indicating their potential in photoluminescence and optoelectronic applications (Song et al., 2014).

Molecular Structure and Analysis

The study of the molecular structure and conformation of ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate derivatives is crucial for understanding their chemical properties and potential applications. Structural analysis, including Hirshfeld surface analysis and computational studies, has been carried out on these compounds. The analysis reveals the rotational freedom of the carboxylate group and identifies distinct conformations, such as s-cis and s-trans, based on the interplanar angles and distances between the carbonyl oxygen atoms. These insights are vital for designing derivatives with desired chemical and physical properties (L. Gomes et al., 2019).

Antimicrobial Applications

Some derivatives of ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate have demonstrated antimicrobial properties. The preparation of metal complexes with ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate and their subsequent antimicrobial activity assays against various human pathogenic bacteria indicate that these compounds can be effective in combating bacterial infections. Notably, Lanthanum complexes have shown significant effectiveness against most of the bacterial strains tested (Ashraf S. Hassan, 2014).

properties

IUPAC Name

ethyl 6-methoxy-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-3-17-12(14)10-7-8-6-9(16-2)4-5-11(8)18-13(10)15/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHIIBLLAKLTBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353621
Record name ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

CAS RN

41459-71-6
Record name ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
J Gu, PL Xiao, J Wang, L Zhong, XL Nie… - Journal of Molecular …, 2022 - Elsevier
Ethyl 2-oxo-2H-chromene-3-carboxylate derivatives were synthesized and characterized by FT-IR, NMR, MS and X-ray crystal diffraction. Compound 3d crystallizes in the triclinic …
Number of citations: 7 www.sciencedirect.com
BI Huwaimel, SK Jonnalagadda… - Drug Development …, 2023 - Wiley Online Library
… The yellow powder was obtained from ethyl 6‐methoxy‐2‐oxo‐2Hchromene‐3‐carboxylate (2f, 2 g, 8.06 mmol) by following the experimental conditions described for 7a (1.71g, 96% …
Number of citations: 1 onlinelibrary.wiley.com
S Suljić, J Pietruszka - Advanced Synthesis & Catalysis, 2014 - Wiley Online Library
… Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate (11c): Reaction of 13b (246 μL, 2.0 mmol) and 14 (330 μL, 2.2 mmol) according to the general procedure gave 11c as a yellow solid; …
Number of citations: 22 onlinelibrary.wiley.com
FC Onder, S Durdagi, N Kahraman, TN Uslu… - Bioorganic …, 2021 - Elsevier
Eukaryotic elongation factor 2 kinase (eEF2K) is an unusual alpha kinase whose expression is highly upregulated in various cancers and contributes to tumor growth, metastasis, and …
Number of citations: 4 www.sciencedirect.com
CS Francisco, CL Javarini… - Current Topics in …, 2020 - ingentaconnect.com
Background: Glycogen synthase kinase-3 (GSK-3) is involved in the phosphorylation and inactivation of glycogen synthase. GSK-3 inhibitors have been associated with a variety of …
Number of citations: 5 www.ingentaconnect.com
SM Yang, G Madhusudhan Reddy, MH Liu… - The Journal of …, 2017 - ACS Publications
… Prepared according to the general procedure B using ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate 2dj and tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate 1. Purification by …
Number of citations: 19 pubs.acs.org
M Lončarić, M Sušjenka, M Molnar - Current Organic Synthesis, 2020 - ingentaconnect.com
Aim and Objective: In order to preserve the environment from harmful organic solvents, a synthesis of coumarin derivatives was performed in deep eutectic solvents, which are …
Number of citations: 15 www.ingentaconnect.com
MM Ramaiah, NS Shivananju… - Letters in Organic …, 2020 - ingentaconnect.com
Titanium ethoxide has been employed as a novel and efficient reagent for the Knoevenagel condensation of aldehydes with active methylenes such as diethyl malonate and ethyl …
Number of citations: 1 www.ingentaconnect.com
WB Li, XP Qiao, ZX Wang, S Wang, SW Chen - Bioorganic Chemistry, 2020 - Elsevier
Antioxidants have been the subject of intense research interest due to their numerous health benefits. In this work, a series of new conjugates of hydroxytyrosol and coumarin were …
Number of citations: 20 www.sciencedirect.com
X Jiang, J Guo, Y Lv, C Yao, C Zhang, Z Mi… - Bioorganic & Medicinal …, 2020 - Elsevier
A series of (3-hydroxypyridin-4-one)-coumarin hybrids were developed and investigated as potential multitargeting candidates for the treatment of Alzheimer's disease (AD) through the …
Number of citations: 26 www.sciencedirect.com

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